molecular formula C9H8ClFO B151526 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone CAS No. 177211-26-6

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Cat. No. B151526
M. Wt: 186.61 g/mol
InChI Key: NOYPJFRXHUSDQL-UHFFFAOYSA-N
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Patent
US06150303

Procedure details

At 60° C., 157 g of acetyl chloride were added dropwise to a mixture of 250 g of 2-chloro-4-fluorotoluene and 267 g of aluminum chloride. The reaction mixture was stirred at 120° C. for 2 hours and then, while still at 100° C., poured onto 2 l of an ice/water mixture. 180 ml of concentrated hydrochloric acid were subsequently stirred into the resulting mixture. The product was then extracted using three times 200 ml of dichloromethane. The organic phase was then washed with 200 ml of water, dried over sodium sulfate and finally concentrated. Yield: 290 g; oil.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>Cl>[CH3:13][C:7]1[CH:8]=[C:9]([C:1]([CH3:2])=[O:3])[C:10]([F:12])=[CH:11][C:6]=1[Cl:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C
Name
Quantity
267 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was then extracted
WASH
Type
WASH
Details
The organic phase was then washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C=C(C(=C1)C(=O)C)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.